2-Fluoro-4-(methoxymethoxy)benzaldehyde
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Overview
Description
2-Fluoro-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the second position and a methoxymethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-hydroxybenzaldehyde.
Methoxymethylation: The hydroxyl group is protected by converting it into a methoxymethoxy group using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-(methoxymethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: 2-Fluoro-4-(methoxymethoxy)benzoic acid.
Reduction: 2-Fluoro-4-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the fluorine atom can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
4-Fluoro-2-methoxymethoxybenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness: 2-Fluoro-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
2-Fluoro-4-(methoxymethoxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available research findings related to the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H11F O3
- Molecular Weight: 200.19 g/mol
This compound features a benzaldehyde functional group with a methoxymethoxy substituent and a fluoro atom, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study involving various bacterial strains showed that compounds with similar structures possess significant antibacterial effects. For instance, benzaldehyde derivatives have been reported to reduce the minimum inhibitory concentration (MIC) of standard antibiotics against Staphylococcus aureus and other pathogens, suggesting a potential role in antibiotic modulation .
Bacterial Strain | MIC (μg/mL) | Effect of this compound |
---|---|---|
Staphylococcus aureus | 64 | Reduced MIC when combined with ciprofloxacin |
Bacillus anthracis | 850 | Direct antibacterial activity observed |
Pantoea conspicua | 1060 | Significant inhibition noted |
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds with similar methoxymethoxy groups have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Antimicrobial Action : The compound may disrupt bacterial cell membranes, leading to cell lysis and death. This is supported by findings that suggest phenolic compounds can interact with plasma membranes to destabilize them .
- Anticancer Mechanism : It is hypothesized that the compound may inhibit key enzymes involved in cancer cell proliferation or induce oxidative stress, leading to apoptosis .
- Modulation of Antibiotics : By altering the permeability of bacterial membranes, it may enhance the efficacy of existing antibiotics, lowering their MIC values against resistant strains .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to or derived from this compound:
- A study on benzaldehyde derivatives indicated that they could modulate antibiotic effectiveness against resistant bacterial strains, highlighting their potential as adjuvants in antibiotic therapy .
- Another investigation into the structure-activity relationship (SAR) of methoxymethoxy-substituted benzaldehydes revealed that specific substitutions significantly enhance their biological activities, particularly against cancer cells .
Properties
IUPAC Name |
2-fluoro-4-(methoxymethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRYNEPADPNWSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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